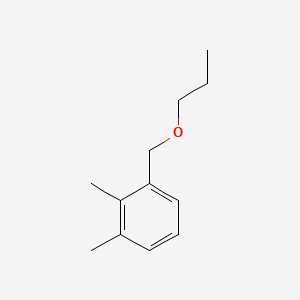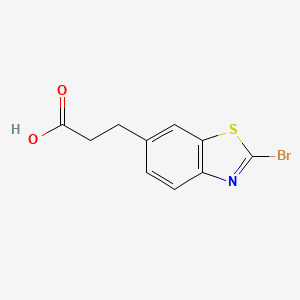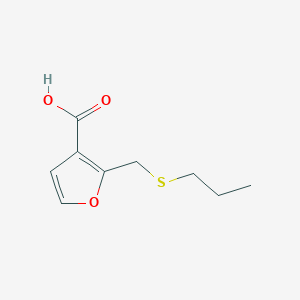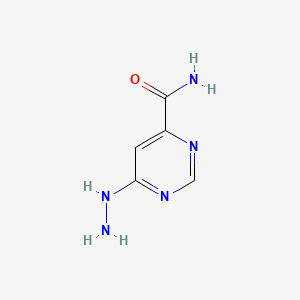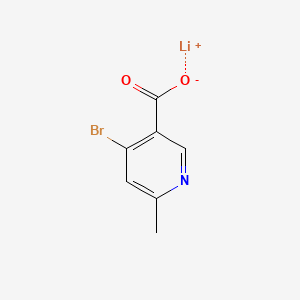
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a lithium ion, a bromine atom at the 4th position, a methyl group at the 6th position, and a carboxylate group at the 3rd position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-6-methylpyridine-3-carboxylic acid.
Lithiation: The carboxylic acid is then treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, to form the lithium salt of the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the carboxylate group to form different functional groups .
Applications De Recherche Scientifique
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including solid-state electrolytes for batteries.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism of action of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can influence various biochemical processes, while the pyridine ring and its substituents can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the lithium ion.
Lithium 4-bromo-3-carboxylate: Similar but without the methyl group at the 6th position.
Lithium 6-methylpyridine-3-carboxylate: Similar but without the bromine atom at the 4th position.
Uniqueness
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is unique due to the combination of the lithium ion, bromine atom, and methyl group on the pyridine ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in materials science, chemistry, and biology .
Propriétés
Formule moléculaire |
C7H5BrLiNO2 |
|---|---|
Poids moléculaire |
222.0 g/mol |
Nom IUPAC |
lithium;4-bromo-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6BrNO2.Li/c1-4-2-6(8)5(3-9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
NURDMRZFKIBPAU-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=CC(=C(C=N1)C(=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)

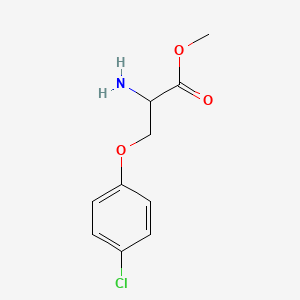
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
